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Compound of Interest

Compound Name: 27-O-Demethylrapamycin

Cat. No.: B1179015

For Researchers, Scientists, and Drug Development Professionals

[Shanghai, China] — This technical guide provides a comprehensive overview of 27-O-
demethylrapamycin, a known impurity and metabolite of the immunosuppressant drug
sirolimus (rapamycin). This document details its chemical properties, analytical detection
methods, and comparative biological activity, offering critical insights for researchers and
professionals in drug development and quality control.

Introduction

Sirolimus, a macrolide produced by the bacterium Streptomyces hygroscopicus, is a potent
immunosuppressant widely used to prevent organ transplant rejection.[1] Its mechanism of
action involves the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase in
cellular signaling pathways that regulate cell growth, proliferation, and survival.[1] Given its
therapeutic importance, ensuring the purity and quality of sirolimus is paramount. 27-O-
demethylrapamycin is a key related substance that can arise during fermentation or as a
metabolite. Understanding its characteristics is essential for controlling its presence in sirolimus
drug products.

Chemical Properties and Structure

27-O-demethylrapamycin is a structural analog of sirolimus, differing by the absence of a
methyl group at the 27-position. This seemingly minor structural change can potentially impact
its physicochemical properties and biological activity.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1179015?utm_src=pdf-interest
https://www.benchchem.com/product/b1179015?utm_src=pdf-body
https://www.benchchem.com/product/b1179015?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21673091/
https://pubmed.ncbi.nlm.nih.gov/21673091/
https://www.benchchem.com/product/b1179015?utm_src=pdf-body
https://www.benchchem.com/product/b1179015?utm_src=pdf-body
https://www.benchchem.com/product/b1179015?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1179015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Sirolimus 27-0-Demethylrapamycin
Molecular Formula Cs1H79NOa13 Cs0H77NOa13
Molecular Weight 914.17 g/mol 900.17 g/mol

] 27-O-Desmethylrapamycin,
Synonyms Rapamycin, Rapamune o
27-O-Desmethylsirolimus

Regulatory Landscape and Pharmacopeial
Standards

Controlling impurities in active pharmaceutical ingredients (APIs) and finished drug products is
a critical aspect of ensuring patient safety and therapeutic efficacy. Both the United States
Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide guidelines for the
control of related substances in sirolimus. While specific limits for individual unidentified
impurities are often set, the monographs for sirolimus should be consulted for the most current
and detailed information on acceptable levels of 27-O-demethylrapamycin and other related
compounds. Regulatory authorities provide strict guidelines for acceptable impurity levels in
pharmaceutical formulations.[2]

Analytical Methodologies for Detection and
Quantification

Accurate and robust analytical methods are essential for the identification and quantification of
27-O-demethylrapamycin in sirolimus samples. High-Performance Liquid Chromatography
(HPLC) is the most commonly employed technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A variety of HPLC methods have been developed and validated for the analysis of sirolimus
and its impurities.[3][4] These methods typically utilize a reversed-phase column and a mobile
phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an
agueous buffer. Detection is commonly performed using an ultraviolet (UV) detector at a
wavelength of approximately 278 nm.

lllustrative HPLC Method for Sirolimus and Impurity Analysis:
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Column: C18, 5 pm, 4.6 x 150 mm

Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium acetate buffer.

Flow Rate: 1.5 mL/min

Detection: UV at 278 nm

Column Temperature: 55°C

Injection Volume: 150 pL
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Caption: Simplified mTORC1 signaling pathway and its inhibition by sirolimus.
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Immunosuppressive Activity

27-0O-demethylrapamycin has been reported to possess immunosuppressive properties.
However, a quantitative comparison of its potency relative to sirolimus is crucial for a
comprehensive risk assessment of this impurity. In vitro assays, such as mixed lymphocyte
reaction (MLR) or mitogen-stimulated T-cell proliferation assays, are commonly used to
evaluate the immunosuppressive activity of compounds.

Formation and Synthesis

Understanding the pathways through which 27-O-demethylrapamycin is formed is key to
controlling its levels in the final drug product.

Biosynthesis and Fermentation

27-O-demethylrapamycin can be produced as a co-metabolite during the fermentation of
Streptomyces hygroscopicus. The biosynthetic pathway of rapamycin is complex, and
variations in fermentation conditions or the use of mutant strains can lead to the production of
different rapamycin analogs, including demethylated forms.

General Workflow for Isolation from Fermentation

Fermentation of
Streptomyces hygroscopicus

:

Solvent Extraction
of Fermentation Broth

:

Chromatographic Purification
(e.g., Silica Gel, HPLC)

:

Isolation of
27-O-Demethylrapamycin
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Caption: General workflow for the isolation of 27-O-demethylrapamycin.

Chemical Synthesis

Chemical synthesis provides a means to obtain pure 27-O-demethylrapamycin for use as a
reference standard in analytical methods and for further biological evaluation. A patented
method describes the demethylation of sirolimus at the 27-position using a Lewis acid as a
demethylating reagent.

Exemplary Synthetic Protocol:
» Dissolution: Dissolve sirolimus in an anhydrous solvent such as acetonitrile.

» Reagent Preparation: Prepare a solution of a Lewis acid compound (e.g., a combination of
aluminum chloride and tetrabutylammonium iodide) in the same anhydrous solvent.

e Reaction: Add the Lewis acid solution dropwise to the sirolimus solution at a controlled
temperature (e.g., 0-5°C) and allow the reaction to proceed for a specified time (e.g., 8-16
hours).

o Workup and Purification: Quench the reaction, remove the Lewis acid, and purify the product
using chromatographic techniques such as HPLC to isolate 27-O-demethylrapamycin.

Conclusion

27-0O-demethylrapamycin is a significant impurity of sirolimus that requires careful monitoring
and control. Its structural similarity to the parent compound suggests the potential for biological
activity, underscoring the importance of robust analytical methods for its detection and
quantification. This technical guide provides a foundational understanding of 27-0O-
demethylrapamycin, from its chemical properties and analytical characterization to its
biological context. Further research to establish a comprehensive profile of its
immunosuppressive potency and to define its acceptable limits in pharmacopeial monographs
will be critical for ensuring the quality and safety of sirolimus-based therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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